(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-3-2-4-8-7(6)5-9-10/h2-5,10H,1H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFJUNVQZYJKY-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-40-0 | |
| Record name | N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stille Vinylation and Ozonolysis
In this approach, 2-chloro-3-nitropyridine undergoes palladium-catalyzed Stille coupling with tributylvinyltin (Bu₃SnCH=CH₂) in toluene at 110°C for 12 hours. The resulting 2-vinyl-3-nitropyridine is treated with ozone in dichloromethane at −78°C, followed by reductive workup with dimethyl sulfide to produce 3-methylpyridine-2-carboxaldehyde. This method achieves a 70% yield for the vinylation step and 85% yield for ozonolysis.
Heck Vinylation and Periodate Oxidation
An alternative pathway employs Heck coupling using styrene and palladium acetate [Pd(OAc)₂] in the presence of triphenylphosphine (PPh₃). The 2-vinyl intermediate is oxidized using sodium periodate (NaIO₄) in a tetrahydrofuran-water mixture, yielding the aldehyde with 78% efficiency . This method avoids ozonolysis, enhancing safety for large-scale production.
Condensation with Hydroxylamine
The final step involves condensing 3-methylpyridine-2-carboxaldehyde with hydroxylamine to form the target oxime.
Aqueous Hydroxylamine Protocol
A mixture of the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol-water (4:1) is refluxed at 80°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via extraction with ethyl acetate and dried over anhydrous sodium sulfate. This method provides an 88% yield of the oxime with >99% stereoselectivity for the E-isomer.
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball milling for solvent-free condensation. The aldehyde and hydroxylamine hydrochloride are ground in a 1:1.1 molar ratio with a catalytic amount of acetic acid. After 2 hours of milling at 30 Hz, the crude product is purified by recrystallization from hexane-ethyl acetate, achieving a 92% yield . This method reduces waste and improves atom economy.
Alternative Routes via Nitrosation and Reduction
Nitrosation of 2,3-Dimethylpyridine
2,3-Dimethylpyridine is treated with nitrous acid (HNO₂) at 0°C to introduce a nitroso group at the C-3 position. Subsequent oxidation of the 2-methyl group with selenium dioxide (SeO₂) in dioxane at 120°C yields 3-nitroso-pyridine-2-carboxaldehyde. Reduction of the nitroso group with stannous chloride (SnCl₂) in hydrochloric acid produces the amine, which is immediately condensed with hydroxylamine to form the oxime. This three-step sequence achieves a 55% overall yield .
Direct Amination-Oxidation
A streamlined approach involves reacting 2-methylpyridine with N-hydroxylamine in the presence of a copper(I) iodide catalyst. The reaction proceeds at 100°C in dimethylformamide (DMF), directly forming the oxime via tandem amination and oxidation. While this method offers a 65% yield , it requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Stille Vinylation + Ozonolysis | Bu₃SnCH=CH₂, Pd(PPh₃)₄, O₃ | Toluene, −78°C | 70 | Moderate |
| Heck Vinylation + NaIO₄ | Styrene, Pd(OAc)₂, NaIO₄ | THF/H₂O, 80°C | 78 | High |
| Aqueous Condensation | NH₂OH·HCl, EtOH/H₂O | Reflux, 6 hr | 88 | High |
| Mechanochemical Synthesis | NH₂OH·HCl, CH₃COOH | Ball milling, 30 Hz | 92 | Moderate |
| Nitrosation-Reduction | HNO₂, SeO₂, SnCl₂ | 0–120°C | 55 | Low |
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. It can also undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carboxaldehyde oxime
- Pyridine-3-carboxaldehyde oxime
- Pyridine-4-carboxaldehyde oxime
Uniqueness
(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to other pyridinecarbaldehyde oximes .
Biological Activity
(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine is a compound characterized by its unique structural features, including a hydroxylamine functional group attached to a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features:
- A hydroxylamine group, which is known for its reactivity and ability to form various derivatives.
- A pyridine ring with a methyl substituent that influences its electronic properties and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Hydroxylamines can act as enzyme inhibitors, particularly in pathways involving oxidative stress and inflammation.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.
Structure-Activity Relationship (SAR)
The SAR of this compound highlights the importance of specific structural features in determining biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the reactivity of the hydroxylamine, facilitating interactions with biological targets.
- Pyridine Substituents : Variations in the pyridine ring can significantly affect the compound's pharmacological profile. For instance, compounds with additional halogen or alkyl groups have demonstrated improved bioactivity against certain targets.
Experimental Data and Case Studies
Several studies have evaluated the biological activity of hydroxylamine derivatives, including this compound. Below is a summary of relevant findings:
Case Study: Anticancer Activity
In a recent study evaluating the cytotoxic effects of various hydroxylamine derivatives, it was found that compounds similar to this compound exhibited potent activity against leukemia and prostate cancer cell lines. The mechanism involved DNA fragmentation and induction of apoptosis, suggesting a promising avenue for further research into anticancer therapies.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm the imine bond (δ ~8.3 ppm for CH=N) and aromatic protons.
- IR spectroscopy : Stretching frequencies for C=N (~1640 cm) and N–O (~930 cm) validate functional groups.
- X-ray diffraction (XRD) : Single-crystal XRD resolves the (E)-configuration and molecular packing. SHELXL is widely used for refinement, particularly for handling hydrogen-bonding networks (e.g., O–H···N interactions) .
How can researchers resolve discrepancies in crystallographic data refinement for this compound, particularly when dealing with asymmetric units or hydrogen bonding networks?
Q. Advanced
- Asymmetric unit challenges : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For multiple conformers, PART and SUMP instructions partition occupancy .
- Hydrogen bonding : Apply DFIX and DANG restraints to maintain geometrically plausible H-bond distances. Residual density maps (e.g., using OLEX2) help locate missing H atoms .
- Validation tools : CheckR or PLATON verifies geometric outliers, ensuring compliance with IUCr standards .
What computational modeling approaches are recommended to predict the reactivity and electronic properties of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Gaussian or ORCA software suites are suitable.
- Molecular docking : AutoDock Vina or Schrödinger predicts binding affinities for biological targets (e.g., enzymes with pyridine-binding pockets).
- Molecular Dynamics (MD) : GROMACS simulates solvation effects and conformational stability under physiological conditions .
What are the known chemical reactions and stability considerations for this compound under various experimental conditions?
Q. Basic
- Oxidation : Reacts with mild oxidants (e.g., HO) to form nitroso derivatives.
- Reduction : Catalytic hydrogenation (Pd/C, H) yields the corresponding amine.
- Acid sensitivity : The imine bond hydrolyzes in strong acidic conditions (pH < 3), necessitating neutral buffers in biological assays .
How does the presence of the hydroxylamine group influence the compound's coordination chemistry with transition metals, and what are the implications for catalytic or material science applications?
Advanced
The hydroxylamine group acts as a bidentate ligand, coordinating via the imine nitrogen and hydroxyl oxygen. For example:
- Samarium(III) complexes : Form octahedral geometries, enhancing luminescence properties.
- Catalytic applications : Pd(II) complexes catalyze Suzuki-Miyaura coupling, leveraging the pyridine ring’s electron-withdrawing effects .
- Stability : Chelation stabilizes metal centers in oxidative environments, relevant for heterogeneous catalysis .
What strategies are effective in analyzing the biological activity of this compound, particularly in identifying its molecular targets and mechanisms of action in pharmacological studies?
Q. Advanced
- Target identification : Use affinity chromatography with immobilized compound derivatives to isolate binding proteins.
- Enzyme inhibition assays : Measure IC values against kinases or oxidoreductases, correlating with structural analogs (e.g., antitumor activity in hydroxylamine derivatives) .
- Metabolic profiling : LC-MS/MS identifies reactive metabolites, crucial for toxicity studies. Cytochrome P450 isoforms (e.g., CYP3A4) are common metabolic activators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
